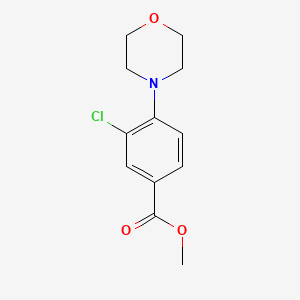

Methyl 3-chloro-4-morpholinobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

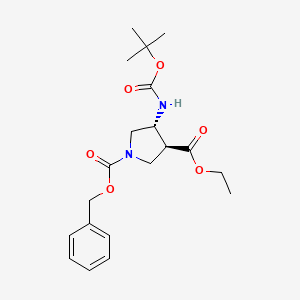

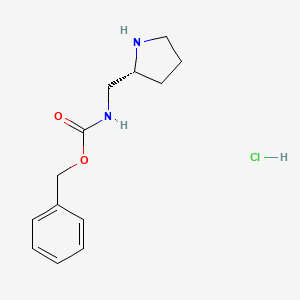

Methyl 3-Chloro-4-morpholinobenzoate is a chemical compound with the molecular formula C12H14ClNO3 . It has an average mass of 255.697 Da and a monoisotopic mass of 255.066223 Da .

Molecular Structure Analysis

The molecular structure of Methyl 3-Chloro-4-morpholinobenzoate is defined by its molecular formula, C12H14ClNO3 . Unfortunately, the specific structural details or a visual representation of the molecule are not provided in the search results.Physical And Chemical Properties Analysis

Methyl 3-Chloro-4-morpholinobenzoate has a molecular weight of 255.7 . Further physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique

Synthesis and Material Properties

- Experimental and Theoretical Investigation of Ligand and Anion Controlled Complex Formation : A study by Chakraborty et al. (2014) utilized morpholino ligands for synthesizing zinc(II) complexes with unique structural features and photoluminescence properties. This research illustrates the chemical versatility of morpholine derivatives in modifying the properties of metal complexes, potentially applicable in materials science and photoluminescence research Chakraborty et al., 2014.

Medical Imaging Applications

- PET Imaging of LRRK2 in Parkinson's Disease : Wang et al. (2017) synthesized a potential PET imaging agent for LRRK2, a kinase involved in Parkinson's disease, using a morpholine derivative. This compound shows the utility of morpholine derivatives in developing diagnostic tools for neurodegenerative diseases Wang et al., 2017.

Antibacterial Applications and DNA Interactions

- Antibacterial Screening and DNA Cleavage for Thiadiazole Derivative : Mali et al. (2019) synthesized a compound involving a morpholino group, demonstrating moderate inhibition against Mycobacteria tuberculosis and potential for DNA cleavage. This highlights the role of morpholine derivatives in developing new antibacterial agents and studying their interaction with DNA Mali et al., 2019.

Neurokinin-1 Receptor Antagonism

- Development of an Orally Active Neurokinin-1 Receptor Antagonist : Harrison et al. (2001) reported on a high affinity, water-soluble neurokinin-1 receptor antagonist, demonstrating the potential of morpholine derivatives in creating effective treatments for depression and emesis Harrison et al., 2001.

Antidepressant Activity

- Synthesis and Antidepressive Activity : Research by Guo Ya-nan (2010) and Yuan Tao (2012) focused on synthesizing morpholine hydrochloride derivatives and testing their antidepressant activities, underscoring the potential of such compounds in developing new antidepressant drugs Guo Ya-nan, 2010; Tao Yuan, 2012.

Safety And Hazards

When handling Methyl 3-Chloro-4-morpholinobenzoate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. All sources of ignition should be removed .

Propriétés

IUPAC Name |

methyl 3-chloro-4-morpholin-4-ylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-16-12(15)9-2-3-11(10(13)8-9)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPAJPGLLULBAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCOCC2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701205925 |

Source

|

| Record name | Benzoic acid, 3-chloro-4-(4-morpholinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701205925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-chloro-4-morpholinobenzoate | |

CAS RN |

1314406-49-9 |

Source

|

| Record name | Benzoic acid, 3-chloro-4-(4-morpholinyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314406-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-chloro-4-(4-morpholinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701205925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-Amino-4-tert-butyl-2-(2-methoxycarbonyloxy-1,1-dimethyl-ethyl)phenyl] methyl carbonate](/img/structure/B580844.png)